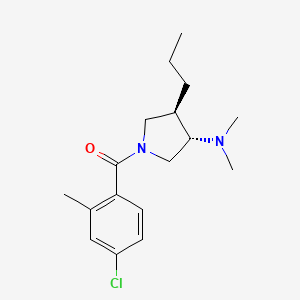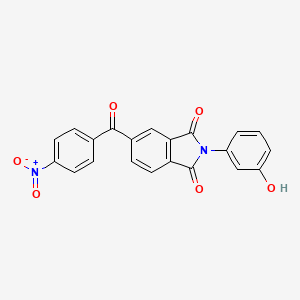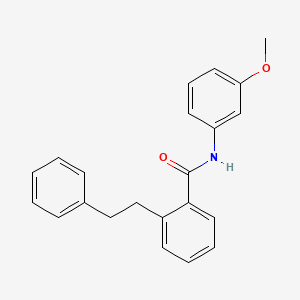![molecular formula C12H15BrN4 B5539091 (6-溴-4-喹唑啉基)[2-(二甲氨基)乙基]胺](/img/structure/B5539091.png)
(6-溴-4-喹唑啉基)[2-(二甲氨基)乙基]胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "(6-bromo-4-quinazolinyl)[2-(dimethylamino)ethyl]amine" is a quinazoline derivative of interest in various chemical and pharmaceutical studies due to its unique structural and functional properties. Quinazoline derivatives are known for their diverse biological activities and have been explored for their potential in drug development and other chemical applications.
Synthesis Analysis
The synthesis of quinazoline derivatives can be achieved through multiple pathways. One approach involves the direct amination of quinazolin-4(3H)-ones using N,N-dimethylformamide as a nitrogen source, affording the corresponding 4-(dimethylamino)quinazolines in high yields through efficient C–OH bond activation at room temperature (Chen et al., 2015). Another method utilizes the Pd-catalyzed amination of 6-halo-2-cyclopropyl-3-(pyridyl-3-ylmethyl) quinazolin-4(3H)-one derivatives, optimizing conditions for efficient conversions (Garlapati et al., 2012).
Molecular Structure Analysis
The molecular structure of quinazoline derivatives, including "(6-bromo-4-quinazolinyl)[2-(dimethylamino)ethyl]amine," can be elucidated using techniques such as X-ray crystallography and density functional theory (DFT) calculations. These methods allow for a detailed understanding of the compound's conformation and electronic structure, facilitating insights into its chemical behavior and interactions (Liu et al., 2022).
Chemical Reactions and Properties
Quinazoline derivatives undergo various chemical reactions, including Buchwald–Hartwig amination, to introduce different functional groups and achieve structural diversity. These reactions are pivotal for exploring the chemical properties and reactivity of quinazoline derivatives (Nowak et al., 2014).
科学研究应用
免疫应答调节
咪喹莫特是一种类似物,它举例说明了喹唑啉基衍生物在调节免疫系统中的作用。它通过局部诱导细胞因子激活免疫系统,表现出免疫调节、抗病毒、抗增殖和抗肿瘤活性,而本身在体外没有抗病毒或抗增殖活性。它的用途包括治疗生殖器疣和基底细胞癌等皮肤病,突出了喹唑啉基衍生物在皮肤病学和肿瘤学中的治疗潜力 (Syed, 2001)。
光电应用
对喹唑啉衍生物的研究延伸到光电领域。这些化合物通过并入 π 扩展共轭体系,在为电子设备、发光元件和光电转换元件创造新型材料方面显示出前景。它们在开发有机发光二极管 (OLED) 和染料敏化太阳能电池中的作用突出了喹唑啉基结构在医药之外的多功能性,说明了它们在增强光电技术方面的潜力 (Lipunova 等,2018)。
抗癌研究
喹唑啉衍生物因其抗癌特性而被广泛研究。这些研究突出了喹唑啉的结构多样性和广泛的生物活性,包括它们作为 EGFR 抑制剂的用途以及它们在靶向 EGFR 以外的广泛治疗蛋白中的潜力。新型喹唑啉化合物作为抗癌药物的持续开发强调了这些衍生物在癌症研究和治疗中的重要作用 (Ravez 等,2015)。
神经系统疾病治疗
喹唑啉衍生物在治疗神经系统疾病方面也显示出前景。例如,N-磺酰氨基喹唑啉-2,4-二酮充当竞争性 AMPA 受体拮抗剂,表明它们在解决癫痫和精神分裂症方面具有潜在用途。这一应用突出了喹唑啉结构在为包括神经系统疾病在内的广泛疾病开发治疗方法方面的适应性 (Elgemeie 等,2019)。
安全和危害
The safety information available for “(6-bromo-4-quinazolinyl)[2-(dimethylamino)ethyl]amine” indicates that it has hazard classifications of Acute Tox. 4 Oral and Eye Dam. 1 . The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
未来方向
Quinazoline derivatives, including “(6-bromo-4-quinazolinyl)[2-(dimethylamino)ethyl]amine”, continue to draw attention in the field of medicinal chemistry due to their significant biological activities . Future research may focus on the development of new synthesis methods, exploration of different biological activities, and the design of more potent and selective quinazoline-based therapeutic agents .
属性
IUPAC Name |
N-(6-bromoquinazolin-4-yl)-N',N'-dimethylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN4/c1-17(2)6-5-14-12-10-7-9(13)3-4-11(10)15-8-16-12/h3-4,7-8H,5-6H2,1-2H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKXKHGXZRHXRRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1=NC=NC2=C1C=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{2-[(6-Bromoquinazolin-4-yl)amino]ethyl}dimethylamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(2,7-dimethoxy-1-naphthyl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5539023.png)
![N-[3-(3-ethyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)-3-oxopropyl]-4-fluorobenzamide](/img/structure/B5539024.png)
![1-[(2-fluorophenyl)sulfonyl]azepane](/img/structure/B5539030.png)
![N-{2-[2-(2,5-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B5539036.png)
![ethyl 8-(3-methylbutyl)-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B5539042.png)

![8-{[5-(methoxymethyl)-2-thienyl]carbonyl}-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5539058.png)

![N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-naphthamide](/img/structure/B5539069.png)

![N-[bis(dimethylamino)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B5539092.png)
![4-(3-{[2-(3-methoxyphenyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5539102.png)
